molecular formula C17H18N2O6 B11646907 Dimethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11646907
M. Wt: 346.3 g/mol
InChI Key: UOHKWXBHQXAGOT-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The nitrophenyl group is introduced through nitration reactions, and the methyl groups are added via alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress levels. The dihydropyridine core may interact with ion channels or receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine compound with antihypertensive properties.

    Nicardipine: Similar structure with applications in cardiovascular medicine.

Uniqueness

3,5-DIMETHYL 1-METHYL-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenyl group and multiple methyl groups differentiate it from other dihydropyridine derivatives, potentially leading to unique applications and effects.

Properties

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

dimethyl 1-methyl-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H18N2O6/c1-10-5-6-11(7-14(10)19(22)23)15-12(16(20)24-3)8-18(2)9-13(15)17(21)25-4/h5-9,15H,1-4H3

InChI Key

UOHKWXBHQXAGOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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